molecular formula C36H56FeP2 B12325353 (R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine

(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Cat. No.: B12325353
M. Wt: 606.6 g/mol
InChI Key: LVJMXQBMWBNENE-UHFFFAOYSA-N
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Description

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene is a chiral ferrocenyl diphosphine ligand. This compound is notable for its use in asymmetric catalysis, where it plays a crucial role in facilitating enantioselective reactions. The presence of two phosphine groups attached to a ferrocene backbone provides unique steric and electronic properties, making it a valuable tool in various chemical transformations.

Properties

Molecular Formula

C36H56FeP2

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C31H51P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h14,23-29H,2-13,15-22H2,1H3;1-5H;

InChI Key

LVJMXQBMWBNENE-UHFFFAOYSA-N

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-1-dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene typically involves the following steps:

    Formation of the Ferrocene Backbone: The initial step involves the preparation of ferrocene, which is achieved by the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of Phosphine Groups: The ferrocene derivative is then functionalized with phosphine groups. This is usually done through a series of substitution reactions where dicyclohexylphosphine is introduced to the ferrocene backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Ferrocene: Large-scale synthesis of ferrocene is carried out using industrial reactors.

    Functionalization: The ferrocene is then functionalized with dicyclohexylphosphine groups using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene undergoes various types of reactions, including:

    Substitution Reactions: The phosphine groups can participate in substitution reactions, where they replace other ligands in coordination complexes.

    Oxidation and Reduction: The ferrocene backbone can undergo redox reactions, where it alternates between ferrocene and ferrocenium states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other electrophiles. The reactions are typically carried out in inert atmospheres to prevent oxidation.

    Redox Reactions: Oxidizing agents like ferric chloride and reducing agents like sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various coordination complexes and oxidized or reduced forms of the ferrocene derivative.

Scientific Research Applications

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective synthesis of chiral compounds.

    Biology: The compound is used in the study of enzyme mimetics and as a probe for understanding biological redox processes.

    Industry: The compound is used in the production of fine chemicals and in various catalytic processes in the chemical industry.

Mechanism of Action

The mechanism of action of (S,S)-1-dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene involves its role as a ligand in catalytic processes. The phosphine groups coordinate with metal centers, forming active catalytic species that facilitate various chemical transformations. The ferrocene backbone provides stability and unique electronic properties that enhance the efficiency of these catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine
  • (S)-1-[(RP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Uniqueness

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene is unique due to its specific chiral configuration and the presence of two dicyclohexylphosphine groups. This configuration provides distinct steric and electronic properties that are not found in other similar compounds, making it particularly effective in certain catalytic applications.

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